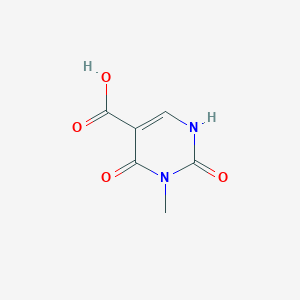

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, is a derivative of tetrahydropyrimidine with potential biological activities. While the specific compound is not directly mentioned in the provided papers, they discuss closely related compounds that share structural similarities, such as various substituted tetrahydropyrimidine derivatives. These compounds are known for their wide spectrum of biological activities and are often synthesized for pharmaceutical research .

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives often involves condensation reactions. For instance, the synthesis of 5-aryl-4-oxo-tetrahydropyrido[2,3-d]pyrimidine derivatives is achieved by reacting 6-aminopyrimidines with arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation, which offers high yields and is environmentally friendly . Similarly, the synthesis of enantiomerically pure dihydropyrimidinecarboxylic acids involves condensation of benzyl acetoacetate with methylurea and aldehydes, followed by several steps including methylation, deprotection, and resolution of racemic mixtures . These methods highlight the versatility and adaptability of synthetic routes for such compounds.

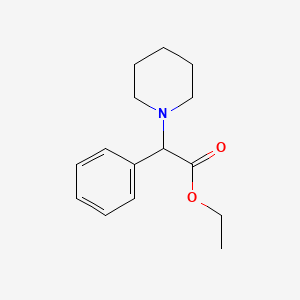

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is characterized by a dihydropyrimidine ring, which can adopt various conformations. For example, the dihydropyrimidine ring in ethyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine-5-carboxylate adopts a screw-boat conformation, and the crystal packing is stabilized by intermolecular hydrogen bonds . The presence of substituents on the tetrahydropyrimidine ring can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo various chemical reactions due to their multifunctional groups. For instance, amides of tetrahydropyrimidine carboxylic acids can be obtained through condensation with ammonia or amines, and desulfuration can occur as a side reaction . Additionally, the reaction of tetrahydropyrimidine esters with hydrazine hydrate can lead to the formation of pyrimido[4,5-d]pyridazinones . These reactions demonstrate the reactivity and potential for further chemical modifications of tetrahydropyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. For example, the presence of ester, amide, or carboxylic acid functional groups can affect the solubility, boiling point, and melting point of these compounds. The intermolecular hydrogen bonding, as seen in some crystal structures, can also impact the stability and solid-state properties of these molecules . Moreover, the antioxidant properties and electrochemical behavior of these compounds have been studied, indicating their potential as pharmacologically active agents .

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-8-4(9)3(5(10)11)2-7-6(8)12/h2H,1H3,(H,7,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEHCDQZTHOZAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291656 |

Source

|

| Record name | 3-methyluracil-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |

CAS RN |

51727-06-1 |

Source

|

| Record name | 51727-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyluracil-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。